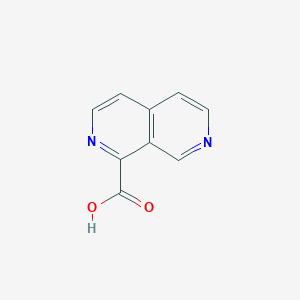

2,7-ナフチリジン-1-カルボン酸

概要

説明

2,7-Naphthyridine-1-carboxylic acid is a compound with the molecular formula C10H7NO3 . It contains a total of 20 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 2 Pyridine .

Synthesis Analysis

The synthesis of 2,7-Naphthyridine-1-carboxylic acid involves several steps. The yield was reported to be 62%, with a melting point of 190–192°C . The synthesis process involves reactions such as the Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Molecular Structure Analysis

The molecular structure of 2,7-Naphthyridine-1-carboxylic acid includes 2 Pyridine, 1 hydroxyl group, and 1 carboxylic acid (aromatic). It also contains 1 ten-membered ring and 2 six-membered rings .Chemical Reactions Analysis

2,7-Naphthyridine-1-carboxylic acid has been used in the synthesis of various derivatives, which have shown a broad spectrum of biological activities. These derivatives have been found to have antitumor, antimicrobial, analgesic, and anticonvulsant effects .科学的研究の応用

医薬品化学:生物活性誘導体の合成

2,7-ナフチリジン-1-カルボン酸: は、さまざまな生物活性誘導体の合成における重要な前駆体として機能します。これらの誘導体は、潜在的な薬効について調査されています。 例えば、ナフチリジン誘導体は、求電子剤または求核剤との反応性について研究されており、これは新薬の開発において重要です .

生物活性:抗がん剤

ナフチリジン骨格は、抗がん活性を持つ化合物の設計と合成に用いられます。 新規ナフチリジンカルボキサミドが合成され、ペメトレキセドなどの確立された薬剤と比較して、特に肺がん細胞株に対して有意な抗がん活性を示すことが示されています .

酵素阻害:PDK1阻害剤

ナフチリジン誘導体は、酵素3-ホスホイノシチド依存性キナーゼ-1(PDK1)の阻害剤を開発するために使用されてきました。 この酵素は、さまざまな細胞プロセスに関与しており、その阻害は、がんなどの疾患の治療に有益である可能性があります .

抗炎症作用

ナフチリジン構造は、抗炎症作用に関連付けられています。 ナフチリジンから誘導された化合物は、慢性炎症や自己免疫疾患の治療に役立つ、炎症促進メカニズムを阻害する能力について調査されています .

金属錯体の形成

ナフチリジン誘導体は、金属と錯体を形成することが知られています。これらの金属錯体は、触媒や材料科学など、さまざまな用途があります。 安定な錯体を形成する能力は、科学研究におけるナフチリジン誘導体の有用性を高めます .

複素環式化合物の合成

複素環式化合物として、2,7-ナフチリジン-1-カルボン酸は、他の複素環式構造の合成に使用されます。 これらの構造は、有機化学の基本であり、創薬や材料科学など、さまざまな分野で応用されています .

DNAインターカレーター

特定のナフチリジン誘導体は、DNAインターカレーターとして作用します。 この特性は、インターカレーションががん細胞の複製を阻害できるため、がんの治療などの治療的用途で検討されています .

抗菌活性

ナフチリジン誘導体は、抗菌活性を示すことが報告されています。 これは、抗生物質耐性の上昇に直面して、新しい抗生物質の開発のための候補となっています .

作用機序

Target of Action

These compounds have been found to exhibit significant biological activities, including anti-cancer and anti-microbial effects . This suggests that they may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these processes.

Mode of Action

It’s known that the compound’s biological activity is likely due to its interaction with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.

Result of Action

The result of the action of 2,7-Naphthyridine-1-carboxylic acid is manifested in its observed biological activities. Some derivatives of this compound have shown anti-cancer activity in liver and breast cancer cells, suggesting that they may induce cell death or inhibit cell proliferation . Additionally, some compounds have demonstrated anti-microbial activity against a variety of bacterial and fungal strains .

Safety and Hazards

生化学分析

Biochemical Properties

2,7-Naphthyridine-1-carboxylic acid plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has shown inhibitory effects on certain enzymes, which can alter metabolic pathways and cellular functions. The compound’s interaction with proteins often involves binding to specific sites, leading to changes in protein conformation and activity. Additionally, 2,7-Naphthyridine-1-carboxylic acid has been observed to interact with nucleic acids, potentially affecting gene expression and replication processes .

Cellular Effects

The effects of 2,7-Naphthyridine-1-carboxylic acid on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Furthermore, 2,7-Naphthyridine-1-carboxylic acid has been reported to affect the immune response by interacting with immune cells and altering cytokine production . These cellular effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, 2,7-Naphthyridine-1-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the accumulation or depletion of specific metabolites, thereby affecting metabolic pathways. Additionally, 2,7-Naphthyridine-1-carboxylic acid can interact with transcription factors, influencing gene expression and cellular responses . These molecular interactions underscore the compound’s versatility in modulating biological processes.

Temporal Effects in Laboratory Settings

The temporal effects of 2,7-Naphthyridine-1-carboxylic acid in laboratory settings have been extensively studied. The compound’s stability and degradation over time are critical factors that influence its efficacy and safety. In vitro studies have shown that 2,7-Naphthyridine-1-carboxylic acid remains stable under physiological conditions for extended periods, allowing for prolonged biological activity . In vivo studies have indicated that the compound may undergo metabolic degradation, leading to the formation of inactive or toxic metabolites . Long-term exposure to 2,7-Naphthyridine-1-carboxylic acid has also been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 2,7-Naphthyridine-1-carboxylic acid vary with different dosages in animal models. Low doses of the compound have been shown to exert therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome. These findings underscore the importance of dosage optimization in the development of 2,7-Naphthyridine-1-carboxylic acid-based therapies.

Metabolic Pathways

2,7-Naphthyridine-1-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the compound’s metabolism . The interaction with these enzymes can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, 2,7-Naphthyridine-1-carboxylic acid can affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of 2,7-Naphthyridine-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s uptake and localization to target sites . Once inside the cell, 2,7-Naphthyridine-1-carboxylic acid can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects . The compound’s distribution is also influenced by its physicochemical properties, including solubility and lipophilicity.

Subcellular Localization

The subcellular localization of 2,7-Naphthyridine-1-carboxylic acid is a key determinant of its activity and function. The compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . The subcellular distribution of 2,7-Naphthyridine-1-carboxylic acid can influence its interactions with biomolecules and its overall biological activity.

特性

IUPAC Name |

2,7-naphthyridine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCWAZZXJIMORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

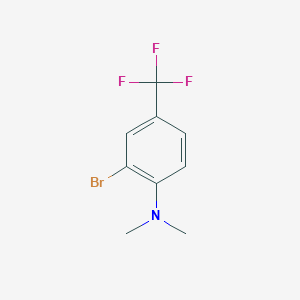

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What unique rearrangement reaction leads to the formation of a 2,7-Naphthyridine-1-carboxylic acid derivative?

A1: Research indicates that treating 4-(2-aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylic acid diethyl ester (III) under specific conditions can yield a 2,7-Naphthyridine-1-carboxylic acid derivative. When subjected to refluxing toluene or pyridine, compound III undergoes a rearrangement to primarily form 1,2,3,6-tetrahydro-2,4-dimethyl-2,6-methano-1,3-benzodiazocine-5,11-dicarboxylic acid diethyl ester (IV) []. Interestingly, a minor product isolated from this reaction is 6-hydroxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid ethyl ester (VII) [], representing the 2,7-Naphthyridine-1-carboxylic acid derivative of interest. This finding highlights the sensitivity of compound III to reaction conditions and its propensity to form diverse heterocyclic structures.

Q2: Beyond traditional synthetic routes, are there alternative pathways for generating these derivatives?

A2: Yes, the degradation of certain compounds can unexpectedly yield 2,7-Naphthyridine-1-carboxylic acid derivatives. For instance, during saponification attempts on bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate (1), a nifedipine analog, researchers unexpectedly isolated 6‐hydroxy‐2,4‐dimethyl‐5‐oxo‐5,6‐dihydrobenzo[c][2,7]naphthyridine‐1‐carboxylic acid (6) as a degradation product []. This finding suggests that the 2,7-Naphthyridine-1-carboxylic acid scaffold might arise from unexpected chemical transformations, potentially offering new synthetic avenues.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B1406036.png)

![3-Bromo-5-[(cyclobutylamino)methyl]aniline](/img/structure/B1406043.png)

![N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine](/img/structure/B1406052.png)